![molecular formula C11H8N4O2 B3059975 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol CAS No. 15973-83-8](/img/structure/B3059975.png)

1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol

Descripción general

Descripción

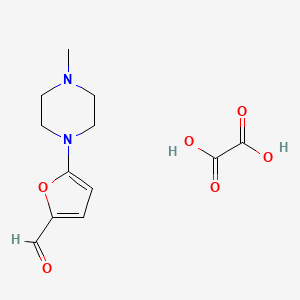

“1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol” is a compound that has been synthesized and evaluated for its in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . It is part of a new series of pyrazolo[3,4-d]pyrimidines that were synthesized via the formation of pyrazol-3-one substrates .

Synthesis Analysis

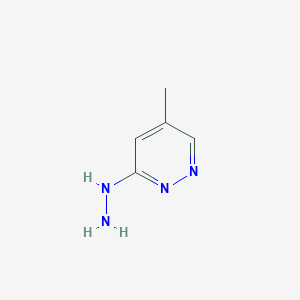

The synthesis of “this compound” derivatives started with the condensation of phenyl hydrazines with ethyl acetoacetate as β-keto ester, resulting in phenyl-3H-pyrazol-3-ones in very good yields .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” involve the condensation of phenyl hydrazines with ethyl acetoacetate .

Aplicaciones Científicas De Investigación

Synthetic and Medicinal Aspects

Pyrazolopyrimidines, including the 1-phenyl derivative, serve as a crucial building block in drug discovery. These compounds have demonstrated a wide range of medicinal properties such as anticancer, central nervous system agents, anti-infectious, anti-inflammatory, and applications in radio diagnostics. Their structure-activity relationship (SAR) studies are of particular interest, providing a foundation for developing drug-like candidates targeting various diseases. The synthetic strategies employed for pyrazolopyrimidine derivatives have been extensively outlined, highlighting their significant biological properties alongside SAR studies (Cherukupalli et al., 2017).

Optoelectronic Materials

The pyrimidine ring, integral to the pyrazolopyrimidine structure, is valuable for creating novel optoelectronic materials. Research has shown that incorporating pyrimidine and quinazoline fragments into π-extended conjugated systems enhances the creation of luminescent small molecules and chelate compounds. These compounds find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their photo- and electroluminescence properties. Pyrimidine derivatives are crucial for developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, and as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Regio-Orientation in Pyrazolopyrimidines

The study of regio-orientation and regioselectivity in the formation of pyrazolopyrimidines has been highlighted, focusing on the reactions leading to these compounds. Understanding the regio-orientation is crucial for synthesizing pyrazolopyrimidine derivatives with desired properties and activities (Mohamed & Mahmoud, 2019).

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, closely related to pyrazolopyrimidines, is noteworthy for its broad synthetic applications and bioavailability. Research into hybrid catalysts for synthesizing pyranopyrimidine scaffolds has shown a wide range of applicability, indicating the potential for further exploration of pyrazolopyrimidine derivatives in developing lead molecules for pharmaceutical applications (Parmar et al., 2023).

Direcciones Futuras

The synthesized compounds, including “1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol”, can be considered as new candidates for further optimization as anticancer agents . This suggests that future research could focus on optimizing these compounds and further investigating their anticancer properties.

Mecanismo De Acción

Target of Action

The primary target of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of the cell cycle . This results in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment .

Pharmacokinetics

These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound shows significant cytotoxic activities against various cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .

Análisis Bioquímico

Biochemical Properties

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol has been found to interact with several enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . This interaction suggests that this compound could potentially influence biochemical reactions involving cell cycle progression .

Cellular Effects

In terms of cellular effects, this compound has been observed to significantly inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound appears to involve binding interactions with biomolecules and changes in gene expression. For instance, molecular docking simulations have confirmed that the compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction could potentially lead to enzyme inhibition or activation, thereby influencing the expression of genes associated with cell cycle progression .

Metabolic Pathways

Given its interaction with CDK2, it may potentially influence pathways associated with cell cycle regulation .

Subcellular Localization

Given its molecular structure and interactions with cellular components such as CDK2, it may be localized to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

1-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c16-10-8-6-12-15(7-4-2-1-3-5-7)9(8)13-11(17)14-10/h1-6H,(H2,13,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYIFAUPOAWICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291519 | |

| Record name | 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15973-83-8 | |

| Record name | NSC76240 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

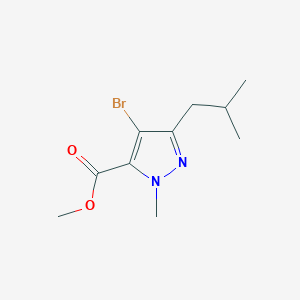

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-7-methoxybenzo[D]thiazol-2-amine](/img/structure/B3059897.png)

![tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B3059901.png)

![[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3059902.png)

![2-hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine](/img/structure/B3059906.png)

![1-[2-(Trifluoromethyl)phenethyl]piperazine](/img/structure/B3059913.png)